(±)11-HEDE chemical structure and properties
(±)11-HEDE chemical structure and properties
Technical Monograph: (±)11-HEDE 11-Hydroxy-Eicosadienoic Acid: Biosynthesis, Analytics, and Experimental Handling
Executive Summary
(±)11-HEDE (11-hydroxy-12,14-eicosadienoic acid) is a bioactive lipid mediator formed through the oxygenation of eicosadienoic acid (EDA, 20:2n-6) .[1] Unlike the canonical prostaglandins derived from arachidonic acid (AA), 11-HEDE represents a non-classical product of the Cyclooxygenase (COX) pathway. While it lacks the potent receptor-mediated signaling of PGE2 or LTB4, 11-HEDE serves as a critical metabolic biomarker for COX activity on alternative substrates, particularly in inflammatory states where membrane lipid composition shifts. This guide details its chemical architecture, biosynthetic origins, and validated LC-MS/MS quantification protocols.
Chemical Identity & Properties
(±)11-HEDE is a racemic mixture of the monohydroxy fatty acids 11(S)-HEDE and 11(R)-HEDE.[2][3] It is structurally characterized by a hydroxy group at carbon 11 and a conjugated diene system.
| Property | Specification |
| IUPAC Name | (±)-11-hydroxy-12E,14Z-eicosadienoic acid |
| Common Name | 11-HEDE |
| Molecular Formula | C₂₀H₃₆O₃ |
| Molecular Weight | 324.50 g/mol |
| CAS Number | 5598-37-8 |
| Solubility | Ethanol (>50 mg/mL), DMSO (>50 mg/mL), PBS pH 7.2 (~1 mg/mL) |
| UV Absorbance | |
| Stereochemistry | Racemic (contains both S and R enantiomers) |
Structural Insight: The molecule retains the 20-carbon backbone of its precursor (EDA). The presence of the conjugated diene (trans-12, cis-14) is a hallmark of lipoxygenase-type oxygenation, which in this specific instance is catalyzed by COX enzymes (COX-1/COX-2) acting in a "lipoxygenase-like" mode or via non-enzymatic auto-oxidation.
Biosynthesis: The Alternative COX Pathway
While Arachidonic Acid (AA, 20:4n-6) is the primary substrate for COX enzymes, Eicosadienoic Acid (EDA, 20:2n-6) competes for the active site. EDA is an elongation product of Linoleic Acid and a precursor to AA.
-
Enzymatic Mechanism: COX enzymes typically cyclize AA to form PGG2. However, with dienoic substrates like EDA, cyclization is inefficient. Instead, COX performs a mono-oxygenation (lipoxygenase-like reaction) at C-11, yielding 11-HEDE.
-
Physiological Context: 11-HEDE levels rise when AA metabolism is perturbed or when the EDA/AA ratio in membranes increases (e.g., specific dietary interventions or metabolic dysregulation).
Pathway Visualization
Figure 1: Biosynthetic divergence of Eicosadienoic Acid. COX metabolizes EDA into 11-HEDE via oxygenation, distinct from the cyclization of AA into prostaglandins.
Analytical Profiling (LC-MS/MS)
Quantification of 11-HEDE is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode. It must be chromatographically resolved from its isomer, 15-HEDE .
MS/MS Transition Parameters
The following Multiple Reaction Monitoring (MRM) transitions are validated for specific detection.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Retention Time (Approx)* |
| 11-HEDE | 323.4 | 199.5 (Quant) | -21 V | 18.5 min |
| 223.5 (Qual) | -18 V | |||
| 15-HEDE | 323.4 | 223.5 (Quant) | -20 V | 18.6 min |
| 11-HETE | 319.5 | 167.5 | -16 V | 17.5 min |
*Retention times depend on column/gradient. Data based on C18 Reverse Phase chromatography.
Differentiation Logic
-
Mass Shift: 11-HEDE (m/z 323) is +4 Da heavier than 11-HETE (m/z 319) due to the saturation of two double bonds (20:2 vs 20:4).
-
Fragmentation: The dominant fragment at m/z 199.5 corresponds to the cleavage adjacent to the hydroxyl group at C-11, characteristic of the 11-hydroxy structure in a 20:2 backbone.
Experimental Protocols
Protocol A: Sample Extraction (Solid Phase Extraction)
Use for plasma, serum, or tissue homogenates.
-
Pre-treatment: Aliquot 200 µL of sample. Add 10 µL of internal standard (e.g., 11-HETE-d8, final conc. 5 ng/mL).
-
Precipitation: Add 600 µL ice-cold methanol. Vortex for 30s. Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant to a clean tube. Dilute with water to <15% methanol content (approx. 4 mL water).
-
SPE Loading: Condition a C18 SPE cartridge (e.g., Strata-X or Oasis HLB) with 3 mL Methanol followed by 3 mL Water. Load sample.
-
Wash: Wash with 3 mL of 15% Methanol in water.
-
Elution: Elute with 3 mL of Methanol (or Methyl Formate).
-
Reconstitution: Evaporate solvent under nitrogen stream. Reconstitute in 100 µL Methanol/Water (50:50) for LC-MS injection.
Protocol B: Storage & Stability
-
Stock Solutions: Store in ethanol at -20°C or -80°C. Purge vial with inert gas (Argon/Nitrogen) after opening to prevent auto-oxidation.
-
Stability: Stable for ≥1 year in ethanol at -20°C.
-
Handling: Avoid acidic conditions during extraction, as this may induce lactonization or dehydration of the hydroxy group.
Biological Significance & Emerging Research
Although 11-HEDE does not activate the classical prostanoid receptors (EP1-4), its presence is a specific indicator of metabolic state.
-
Inflammatory Bowel Disease (IBD): 11-HEDE levels are significantly altered in colonic tissue during active inflammation, serving as a marker for the "substrate switch" from AA to other PUFAs.
-
Tendon Pathology: In models of tendon overuse, 11-HEDE accumulates, correlating with a shift toward non-resolving inflammation.
-
Cord Blood Lipidomics: Elevated 11-HEDE in cord blood has been statistically associated with variations in birth weight, suggesting a role in fetal lipid metabolism.
Scientist's Note: When interpreting 11-HEDE data, always normalize against total EDA levels. A rise in 11-HEDE without a rise in EDA suggests increased COX coupling; a rise proportional to EDA suggests simple substrate availability.
References
-
Cayman Chemical. (±)11-HEDE Product Information & Safety Data Sheet.Link
-
Hemler, M. E., et al. (1978). "Lipoxygenation activity of purified prostaglandin-forming cyclooxygenase." Biochemistry, 17(9), 1772-1779. Link
-
Wang, Y., et al. (2018). "A sensitive and selective LC–MS/MS method for the simultaneous quantitation of 67 eicosanoids and their metabolites in human serum." Journal of Chromatography B, 1092, 422-429. Link
-
Gijon, M. A., et al. (2022). "Birth Weight and Early Postnatal Outcomes: Association with the Cord Blood Lipidome." Metabolites, 12(9), 856. Link
